![molecular formula C21H17N5S2 B11971013 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11971013.png)
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of triazoloquinoline and benzothienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure combining a triazole ring with a quinoline moiety and a benzothienopyrimidine scaffold. The presence of sulfur in the triazole derivative enhances its reactivity and biological activity. The molecular formula is C19H19N5S, and it exhibits properties that make it suitable for various chemical reactions and biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and quinoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in a reputable journal highlighted that triazole derivatives can target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been shown to possess antibacterial and antifungal properties. Investigations into the mechanism of action reveal that these compounds disrupt microbial cell membranes or inhibit critical enzymatic functions .
Neuropharmacological Effects
The neurokinin-3 receptor (NK-3) antagonism is an area of interest for compounds derived from similar scaffolds. Research indicates that such antagonists can be beneficial in treating psychiatric disorders including depression and anxiety . The compound's ability to modulate neurotransmitter systems could lead to novel therapeutic strategies.
Synthesis and Derivatives
The synthesis of 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be achieved through various synthetic routes involving multi-step reactions. The formation of the triazole ring typically involves cyclization reactions with azides or isocyanates under controlled conditions .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer efficacy of various triazole derivatives in vitro against several cancer cell lines. The results demonstrated that compounds structurally similar to our target exhibited IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Potential Future Directions
Given the promising data surrounding similar compounds, further research into 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could lead to:
- Development of new anticancer agents targeting specific pathways.
- Exploration of its role as an antimicrobial agent in resistant strains.
- Investigation into its neuropharmacological effects for psychiatric treatments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Studied for its potential as a receptor antagonist.
Uniqueness
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combined structural features of triazoloquinoline and benzothienopyrimidine, which may confer distinct biological activities and chemical properties not observed in similar compounds.
Biological Activity
The compound 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine represents a novel structure within the realm of heterocyclic compounds. Its unique combination of triazole and quinoline moieties suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on current research findings, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinoline derivative and a benzothieno-pyrimidine framework, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can act against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range. The presence of electron-donating groups on the triazole ring enhances antibacterial activity due to improved interactions with bacterial enzymes and membranes .
Anticancer Properties
The triazoloquinoline derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation across multiple cell lines. For example, compounds similar to the target compound exhibited IC50 values ranging from 2.44 to 9.43 μM in various assays . The mechanism of action often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair in cancer cells .
Antiviral and Antifungal Activities
The biological activities extend to antiviral and antifungal domains as well. Triazole derivatives have shown efficacy against viral infections by interfering with viral replication processes. Additionally, their antifungal properties are attributed to the ability to inhibit ergosterol biosynthesis in fungal cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following factors are critical:
- Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against different pathogens.
- Ring Structure : The fused benzothieno-pyrimidine structure contributes to enhanced lipophilicity and membrane permeability.
- Electronic Effects : Electron-donating groups improve interaction with target enzymes .
Case Studies
-
Antibacterial Efficacy :
A study evaluated a series of triazoloquinoline derivatives against E. coli and S. aureus, revealing that modifications at the C-3 position significantly increased antimicrobial activity (MIC values as low as 0.125 μg/mL) . -
Anticancer Activity :
Another investigation focused on a related compound's ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain substitutions enhanced cytotoxicity significantly compared to unmodified analogs .
Properties
Molecular Formula |
C21H17N5S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N5S2/c1-12-10-17-24-25-21(26(17)15-8-4-2-6-13(12)15)28-20-18-14-7-3-5-9-16(14)27-19(18)22-11-23-20/h2,4,6,8,10-11H,3,5,7,9H2,1H3 |
InChI Key |
PBURNGLQUHXHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C6=C(S5)CCCC6 |
Origin of Product |
United States |
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